molecular formula C8H15BF4N2 B14865038 1-Butyl-3-methylimidazol-3-ium;trifluoroborane;fluoride

1-Butyl-3-methylimidazol-3-ium;trifluoroborane;fluoride

Cat. No.: B14865038
M. Wt: 226.03 g/mol
InChI Key: YKVHBSVCYVBXQM-UHFFFAOYSA-M
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Description

1-Butyl-3-methylimidazol-3-ium;trifluoroborane;fluoride is an ionic liquid that has garnered significant attention in recent years due to its unique properties and potential applications. This compound is part of a broader class of ionic liquids, which are salts in the liquid state at relatively low temperatures. The presence of the 1-butyl-3-methylimidazolium cation and the trifluoroborane fluoride anion contributes to its distinctive characteristics, making it valuable in various scientific and industrial fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-3-methylimidazol-3-ium;trifluoroborane;fluoride typically involves the reaction of 1-butyl-3-methylimidazole with a suitable fluoroborane source. One common method is the metathesis reaction, where 1-butyl-3-methylimidazolium chloride is reacted with sodium tetrafluoroborate in an organic solvent such as acetonitrile. The reaction proceeds under mild conditions, and the product is purified through extraction and recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures, including spectroscopic analysis and chromatography, to confirm its composition and purity .

Chemical Reactions Analysis

Types of Reactions

1-Butyl-3-methylimidazol-3-ium;trifluoroborane;fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-butyl-3-methylimidazol-3-ium;trifluoroborane;fluoride is primarily based on its ionic nature. The cation and anion interact with various molecular targets through electrostatic interactions, hydrogen bonding, and van der Waals forces. These interactions can influence the solubility, reactivity, and stability of other compounds, making it a versatile tool in chemical and biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Butyl-3-methylimidazol-3-ium;trifluoroborane;fluoride stands out due to its unique combination of the trifluoroborane fluoride anion and the 1-butyl-3-methylimidazolium cation. This combination imparts distinct solvation properties, making it particularly effective in specific applications such as biomass dissolution and advanced material synthesis .

Properties

Molecular Formula

C8H15BF4N2

Molecular Weight

226.03 g/mol

IUPAC Name

1-butyl-3-methylimidazol-3-ium;trifluoroborane;fluoride

InChI

InChI=1S/C8H15N2.BF3.FH/c1-3-4-5-10-7-6-9(2)8-10;2-1(3)4;/h6-8H,3-5H2,1-2H3;;1H/q+1;;/p-1

InChI Key

YKVHBSVCYVBXQM-UHFFFAOYSA-M

Canonical SMILES

B(F)(F)F.CCCCN1C=C[N+](=C1)C.[F-]

Origin of Product

United States

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